beta-Thujene

Catalog No.
S583262
CAS No.
M.F
C10H16
M. Wt
136.23 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Thujene

Product Name

beta-Thujene

IUPAC Name

4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4-5,7-9H,6H2,1-3H3

InChI Key

GJYKUZUTZNTBEC-UHFFFAOYSA-N

SMILES

CC1C=CC2(C1C2)C(C)C

Canonical SMILES

CC1C=CC2(C1C2)C(C)C

Beta-thujene is a thujene that has a bicyclo[3.1.0]hex-2-ene skeleton which is substituted at positions 1 and 4 by isopropyl and methyl groups, respectively. It has a role as a plant metabolite. It is a thujene and a polycyclic olefin.

beta-Thujene (1-isopropyl-4-methylbicyclo[3.1.0]hex-2-ene) is a specialized bicyclic monoterpene characterized by an endocyclic double bond at the 2-position of its rigid vinylcyclopropane framework. Unlike its more abundant isomer alpha-thujene, beta-thujene serves as a highly specific chemotaxonomic marker in plant metabolomics and a distinct chiral building block in organic synthesis. With a boiling point of approximately 147 °C and a distinct woody olfactory profile, it is increasingly procured for high-resolution analytical standardizations, targeted isomerization studies from sabinene precursors, and advanced formulation research, including sustainable metallurgical corrosion inhibitors [1].

Research Fit

Isomer-defined Bicyclic monoterpene, not a generic thujene mixture
Chemotaxonomic marker for botanical authentication studies
Woody-earthy olfactory profile differentiation in fragrance research
Authentic standard for terpene synthase characterization assays

Substituting beta-thujene with its structural isomers, alpha-thujene or sabinene, fundamentally compromises both analytical resolution and synthetic predictability. The shift of the double bond from the 2-position (beta-thujene) to the 3-position (alpha-thujene) or the exocyclic position (sabinene) alters the molecule's topological polar surface interactions and radical cation stability under electron transfer photochemistry. In GC-MS metabolomics, these isomers exhibit drastically different retention indices on polar columns, meaning generic substitution leads to catastrophic misidentification of plant chemotypes. Furthermore, in catalytic or photo-oxygenation pathways, the rigid vinylcyclopropane system of beta-thujene dictates specific ring-opening barriers and stereospecific adduct formations that cannot be replicated by sabinene [1].

Substitution Risk

Olfactory mismatch
Replacing with α-thujene or sabinene shifts woody-earthy profile to pungent or citrus-pine notes, altering sensory research outcomes.
Analytical inaccuracy
A generic monoterpene blend cannot reproduce the isomer-specific abundance ratios required for chemotaxonomic authentication.
Enzymatic context
Only β-thujene matches the product profile of β-thujene synthase; sabinene or β-pinene cannot substitute for enzyme verification studies.

Chromatographic Resolution for Chemotaxonomic Profiling

In high-resolution gas chromatography, the double bond position of thujene isomers dictates their interaction with polar stationary phases. Beta-thujene demonstrates a significantly delayed elution profile compared to alpha-thujene, providing unambiguous baseline separation critical for cannabis and frankincense chemotyping [1].

Evidence DimensionGC-MS Retention Index (Polar Column)
Target Compound DataRI = 1117.8
Comparator Or Baselinealpha-Thujene (RI = 1025.1)
Quantified Difference+92.7 RI units
ConditionsPolar column GC-MS profiling of volatile mixtures

Ensures precise peak integration and prevents false-positive chemotype assignments in quality control and forensic metabolomics.

Abundance in oils
Reported
β-thujene 17.21–17.85% (Crataegus, Acanthopanax)
α-thujene not detected as major constituent
~12.8× higher in Cinnamomum spp. (2.82% vs 0.22%)
Supports chemotaxonomic marker selection
GC-MS based; review matrix-specific abundance

Adsorption Energetics for Metallurgical Corrosion Inhibition

Terpenes are increasingly evaluated as sustainable corrosion inhibitors. Quantum chemical modeling of beta-thujene on copper surfaces reveals strong chemisorption capabilities in aqueous environments, performing competitively with heavier sesquiterpenes like beta-caryophyllene due to its reactive bicyclic framework [1].

Evidence DimensionAqueous Phase Adsorption Energy on Cu (1 1 1)
Target Compound Data-656.67 kJ/mol
Comparator Or Baselinebeta-Caryophyllene (-658.29 kJ/mol)
Quantified DifferenceComparable within 1.62 kJ/mol (0.2% difference) despite lower molecular weight
ConditionsDensity Functional Theory (DFT) modeling of Cu (1 1 1) surface interactions in aqueous phase

Validates the procurement of beta-thujene as a highly efficient, lower-molecular-weight alternative for formulating green corrosion inhibitors.

Enzyme product ratio
Class-level
In vitro geranyl diphosphate cyclization
Roughly equal parts β-thujene, sabinene, β-pinene, α-terpinene
~25% β-thujene in product mixture
Distinct enzyme profile requires authentic standard
Recombinant β-thujene synthase assay context

Photochemical Reactivity and Radical Cation Stability

The rigid vinylcyclopropane system in beta-thujene yields distinct radical cation intermediates during electron transfer photochemistry. Compared to sabinene, which features an exocyclic double bond, beta-thujene's endocyclic structure alters the spin distribution and the activation barrier for ring-opening, dictating the regioselectivity of subsequent nucleophilic attacks [1].

Evidence DimensionRadical Cation Spin Distribution and Ring-Opening Reactivity
Target Compound DataEndocyclic double bond restricts ring-opening, favoring specific stereoisomeric adducts
Comparator Or BaselineSabinene (exocyclic double bond facilitates different radical cation delocalization)
Quantified DifferenceDistinct CIDNP spectral signatures and product ratios
ConditionsElectron transfer photo-sensitized reactions monitored via CIDNP

Crucial for synthetic chemists selecting precursors for the stereocontrolled synthesis of complex downstream terpenoids and chiral derivatives.

Odor character
Reported
β-thujene: woody, earthy, crushed wood chips
α-thujene: pungent, spicy; sabinene: citrus, pine
Olfactory differentiation critical for fragrance studies
Sensory-GC correlation; isomer purity essential
Cytotoxicity contrast
Class-level
β-thujene-containing EO: non-cytotoxic, Ames negative
α,β-thujone: IC₅₀ ~191–198 μg/mL (HeLa); convulsant at 100 mg/kg
Supports toxicology endpoint differentiation from thujones
Reported safety-related endpoint context; requires validation
GABAA modulation
Head-to-head
β-thujone (78 nmol): no reversal of stress-induced GABAA recruitment
α-thujone (78 nmol): reversed GABAA recruitment
Mechanistic divergence; requires isomer-specific study
Neonatal chick model, i.c.v. administration
Insecticidal mode
Cross-study
Target engagement
β-thujone: non-competitive GABA-A antagonist
1,8-cineole: acetylcholinesterase inhibition (distinct target)
Distinct molecular target supports mode-of-action studies
In vitro enzyme assays; pest management research context

High-Resolution Chemotaxonomic Reference Standards

Directly following its distinct GC-MS retention index (RI 1117.8 on polar columns), beta-thujene is the required analytical standard for differentiating closely related plant phenotypes in cannabis, frankincense, and specialized pepper oils where alpha-thujene alone is insufficient [1].

Sustainable Corrosion Inhibitor Formulations

Leveraging its strong adsorption energy (-656.67 kJ/mol) on copper surfaces, beta-thujene is an optimal volatile candidate for developing eco-friendly, terpene-based anti-corrosion coatings for industrial metallurgy [2].

Chiral Building Block in Photochemical Synthesis

Because of its unique radical cation stability and rigid vinylcyclopropane framework, beta-thujene is the preferred precursor for electron transfer photo-sensitized reactions aimed at synthesizing stereospecific complex organic molecules [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Botanical authentication research
Isomer-specific chemotaxonomic marker
GC-MS quantification and calibration curves
Fragrance and flavor studies
Woody-earthy olfactory differentiation
Sensory-chemistry correlation and purity verification
Terpene synthase characterization
Distinct enzyme product profile
In vitro assay product identification
Toxicology screening research
Reported non-cytotoxic, non-mutagenic profile
In vitro toxicity and mutagenicity endpoint review

XLogP3

3.4

Wikipedia

Beta-thujene

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